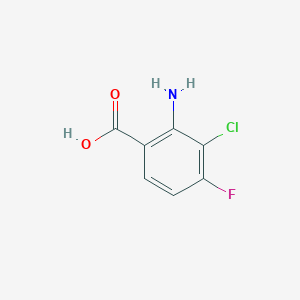

2-Amino-3-chloro-4-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-chloro-4-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their substitution . The compound might interact with its targets through similar mechanisms, leading to changes in the biochemical processes.

Biochemical Pathways

Benzoic acid derivatives are often involved in a wide range of biochemical reactions, including oxidation and nucleophilic substitution .

Pharmacokinetics

The compound has a predicted boiling point of 3372±420 °C and a predicted density of 1574±006 g/cm3 . These properties might influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-chloro-4-fluorobenzoic acid. For instance, it should be stored in a well-ventilated place, kept cool, and away from heat/sparks/open flames/hot surfaces . These conditions can help maintain the stability and efficacy of the compound.

Activité Biologique

2-Amino-3-chloro-4-fluorobenzoic acid (C7H5ClFNO2) is an important compound in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from m-chloroaniline. The process includes amino protection, formylation via Vilsmeier-Haack reaction, oxidation to yield the carboxylic acid, and subsequent fluorination. This method is noted for its high yield (≥85%) and low toxicity of the reagents used, making it suitable for batch production .

Biological Activity

Antimicrobial Properties

Research indicates that derivatives of benzoic acids, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The mechanism may involve interference with tryptophan biosynthesis pathways in mycobacteria, leading to reduced bacterial load in infected models .

Enzyme Inhibition

The compound has also been studied for its potential as an acetylcholinesterase inhibitor. A series of derivatives were synthesized and evaluated for their inhibitory effects on this enzyme, which is crucial for neurotransmitter regulation. These studies suggest that modifications to the benzoic acid structure can enhance binding affinity and selectivity towards the target enzyme .

Pharmacokinetics

this compound shows favorable pharmacokinetic properties. It is reported to be a blood-brain barrier (BBB) permeant with a moderate log P value, indicating good lipophilicity which is essential for CNS-targeting drugs . Furthermore, it does not inhibit major cytochrome P450 enzymes (CYPs), suggesting a lower risk of drug-drug interactions .

Case Studies

Case Study 1: Antimycobacterial Activity

In a recent study, analogs of this compound were tested against Mtb. The most effective analog demonstrated a minimum inhibitory concentration (MIC) of 0.625 µM with low cytotoxicity in Vero cells. This suggests that structural modifications can lead to enhanced activity against resistant strains of tuberculosis .

Case Study 2: Acetylcholinesterase Inhibition

Another investigation focused on the synthesis of 4-fluorobenzoic acid derivatives as potential acetylcholinesterase inhibitors. The study revealed that certain substitutions at the aromatic ring significantly improved inhibitory potency, indicating that this compound could be a lead compound for developing new therapeutic agents targeting neurodegenerative diseases .

Comparative Analysis

A summary table comparing the biological activities and properties of this compound with related compounds is presented below:

| Compound | MIC (µM) | AChE Inhibition | BBB Permeability | CYP Inhibition |

|---|---|---|---|---|

| 2-Amino-3-chloro-4-fluorobenzoic | 0.625 | Moderate | Yes | No |

| 6-FABA (related compound) | <9.4 | High | Yes | No |

| 4-Fluorobenzoic Acid | >50 | Low | Yes | No |

Propriétés

IUPAC Name |

2-amino-3-chloro-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGNGQVEUDVFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.